molecular formula C21H20N2O4S B268274 N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide

N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide

Cat. No. B268274
M. Wt: 396.5 g/mol
InChI Key: HTECBUARWKSUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide, also known as NSC-320846, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzamide derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and signaling pathways. Studies have shown that N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide can inhibit the activity of histone deacetylases, which play a role in regulating gene expression and cell growth. It has also been found to inhibit the activity of protein kinases, which are involved in various cellular processes such as cell division and apoptosis.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and modulate immune responses. Additionally, N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide has been found to have neuroprotective effects and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. Additionally, it has been extensively studied and has a well-established mechanism of action. However, there are also limitations to its use. N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, its potential toxicity and side effects must be carefully considered when using it in lab experiments.

Future Directions

There are several potential future directions for research on N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy and safety in clinical trials. Additionally, N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide has been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide involves the reaction of 4-aminobenzenesulfonamide with 4-(2-phenylethoxy)benzoyl chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide has been widely used in scientific research due to its potential as a therapeutic agent for various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. Studies have shown that N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide can inhibit the growth of cancer cells and induce cell death, making it a promising candidate for cancer therapy. Additionally, N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide has been found to have antiviral activity against the hepatitis C virus.

properties

Product Name

N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

4-(2-phenylethoxy)-N-(4-sulfamoylphenyl)benzamide

InChI

InChI=1S/C21H20N2O4S/c22-28(25,26)20-12-8-18(9-13-20)23-21(24)17-6-10-19(11-7-17)27-15-14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,23,24)(H2,22,25,26)

InChI Key

HTECBUARWKSUKQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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